

Application Notes and Protocols for GSK3117391 In Vivo Dosing in Mouse Models

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Compound of Interest

Compound Name: GSK3117391

Cat. No.: B607823

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Introduction

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally available histone deacetylase (HDAC) inhibitor.^[1] It is designed with an esterase-sensitive motif (ESM) to specifically target mononuclear myeloid cells that express the enzyme carboxylesterase-1 (CES1).^[1] This targeted approach aims to enhance the therapeutic window by concentrating the active acid metabolite (HDAC189, also known as GSK3339189) within these cells, thereby reducing the systemic toxicities often associated with non-targeted HDAC inhibitors.^[1] HDAC inhibitors as a class are known to modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered transcription of genes involved in cell cycle, apoptosis, and inflammation. This document provides detailed application notes and protocols for the in vivo use of **GSK3117391** in mouse models based on available preclinical data.

Data Presentation

In Vivo Dosing of GSK3117391 in a Transgenic Mouse Model

Compound	Dose	Route of Administration	Vehicle	Mouse Model	Study Focus	Reference
GSK3117391	10 mg/kg	Intraperitoneal (IP)	5% v/v DMSO: 10% w/v Kleptose in saline	CES1/Es1 elo transgenic mice	Characterization of monocyte depletion	--INVALID-LINK--

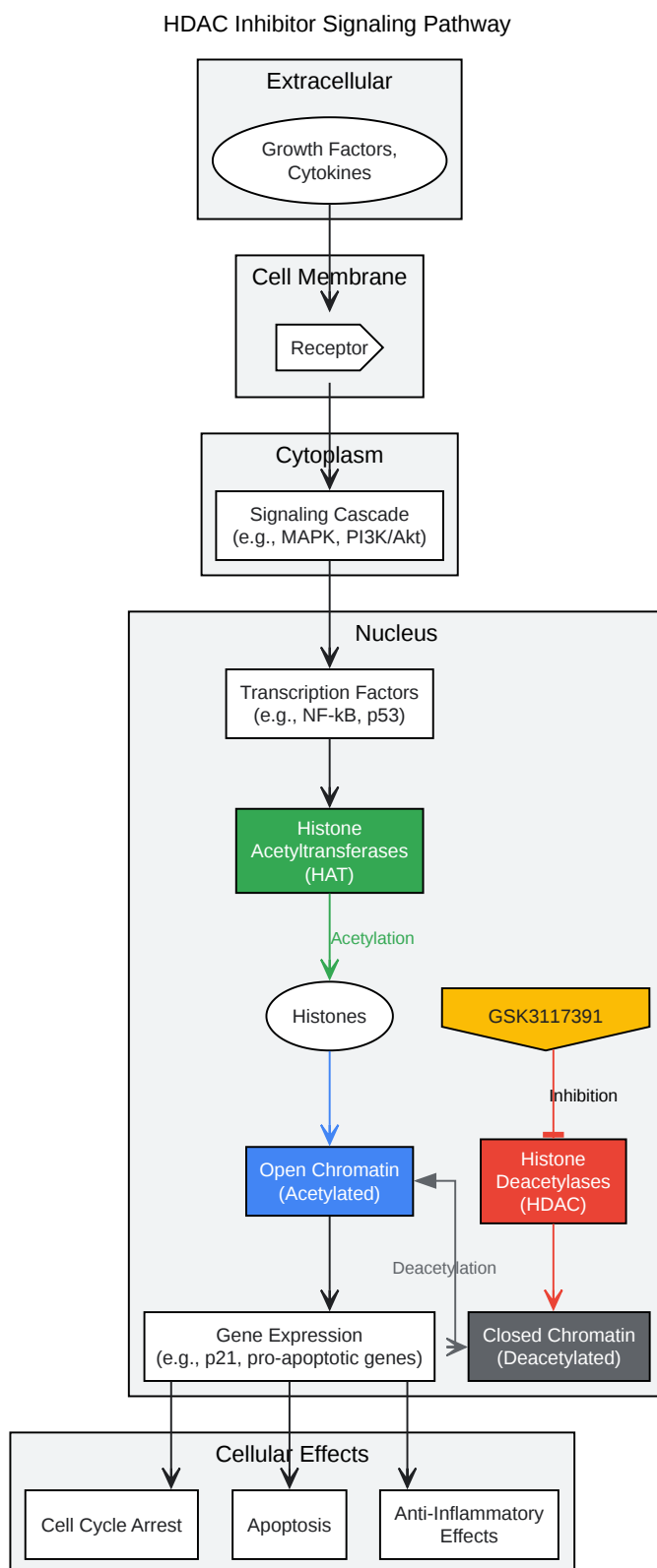
Example Pharmacokinetic Parameters of an HDAC Inhibitor (Bisthianostat) in Mice

No specific pharmacokinetic data for **GSK3117391** in mouse models was publicly available at the time of this writing. The following table presents data for another HDAC inhibitor, bisthianostat, to serve as an illustrative example of typical pharmacokinetic parameters that are evaluated.

Dose (p.o.)	Tmax (h)	t1/2 (h)	Cmax (ng/mL)	AUClast (ng/mL*h)	F (%)
50 mg/kg	0.25	1.03	-	-	35.5
100 mg/kg	0.5	1.63	-	-	27.6
200 mg/kg	0.25	1.25	-	-	16.9

Data from a preclinical pharmacokinetic study of bisthianostat in mice.^[2] Tmax: time to maximum plasma concentration; t1/2: half-life; Cmax: maximum plasma concentration; AUClast: area under the curve from time zero to the last measurable concentration; F: oral bioavailability.

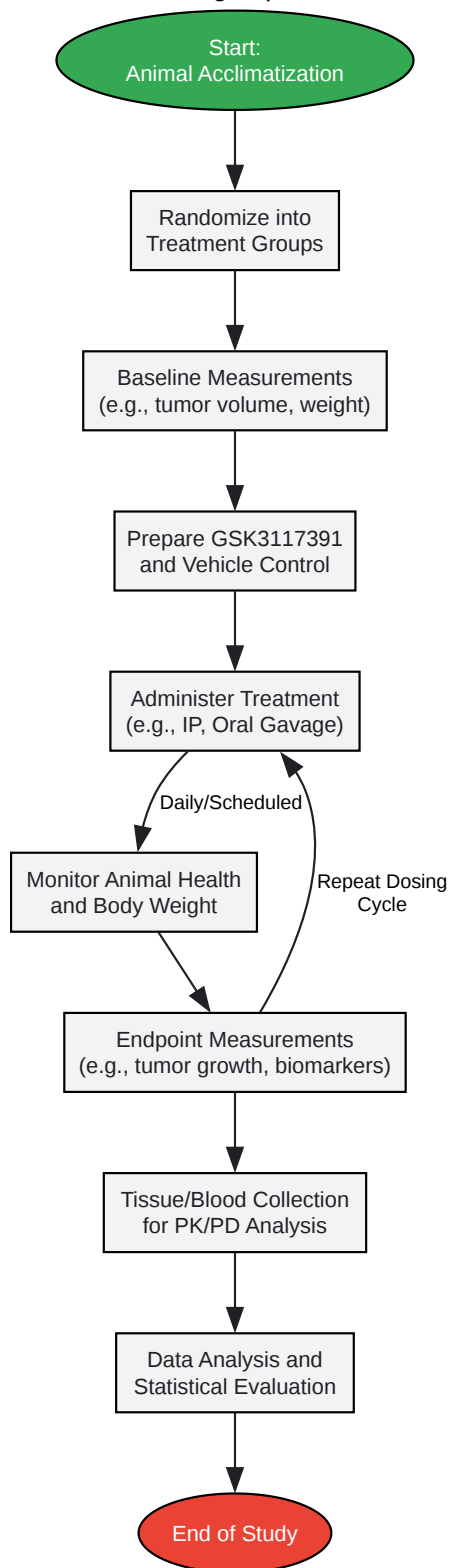
Signaling Pathway and Experimental Workflow Visualization



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Caption: HDAC Inhibitor Signaling Pathway.

General In Vivo Dosing Experimental Workflow

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Caption: In Vivo Dosing Workflow.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of **GSK3117391** in Mice

Objective: To administer **GSK3117391** into the peritoneal cavity of a mouse for systemic distribution.

Materials:

- **GSK3117391**
- Dimethyl sulfoxide (DMSO)
- Kleptose (or other suitable cyclodextrin)
- Sterile saline
- Sterile 1 mL syringes
- 25-27 gauge needles
- 70% ethanol wipes
- Appropriate personal protective equipment (PPE)

Procedure:

- Compound Preparation (Vehicle: 5% v/v DMSO: 10% w/v Kleptose in saline):
 - Prepare a 10% w/v Kleptose solution in sterile saline.
 - Dissolve **GSK3117391** in DMSO to create a stock solution.
 - Add the **GSK3117391**/DMSO stock to the Kleptose/saline solution to achieve the final desired concentration and a final DMSO concentration of 5%. Ensure the solution is clear and fully dissolved.

- Prepare a vehicle-only solution with the same final concentrations of DMSO and Kleptose in saline.
- Animal Restraint:
 - Properly restrain the mouse by scruffing the neck to immobilize the head and body.
 - Turn the mouse to expose its abdomen, tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
- Injection:
 - Wipe the lower right quadrant of the abdomen with a 70% ethanol wipe.
 - Insert a 25-27 gauge needle, bevel up, at a 15-30 degree angle into the injection site.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
 - Slowly inject the predetermined volume (typically not exceeding 10 mL/kg).
 - Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the mouse for several minutes for any signs of distress, bleeding, or adverse reaction.
 - Monitor the animal according to the experimental plan.

Protocol 2: Oral Gavage Administration of GSK3117391 in Mice

Objective: To deliver a precise oral dose of **GSK3117391** directly into the stomach of a mouse.

Materials:

- **GSK3117391** formulation (as prepared in Protocol 1 or other suitable oral vehicle)

- Flexible or rigid oral gavage needles (18-20 gauge for adult mice) with a rounded tip
- Sterile 1 mL syringes
- Appropriate PPE

Procedure:

- Preparation:
 - Prepare the **GSK3117391** formulation.
 - Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose to prevent over-insertion.
- Animal Restraint:
 - Scruff the mouse firmly to immobilize the head and neck. The restraint should create a straight line from the head to the body to facilitate passage of the gavage needle.
- Gavage:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
 - Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
 - Once the needle is inserted to the pre-measured depth, slowly administer the solution.
- Post-Gavage Monitoring:
 - Gently remove the gavage needle.

- Return the mouse to its cage and monitor for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the trachea.
- Monitor the animal as per the experimental design.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the mouse model being used.

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References

- 1. Phase 1 and preclinical profiling of ESM-HDAC391, a myeloid-targeted histone deacetylase inhibitor, shows enhanced pharmacology and monocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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